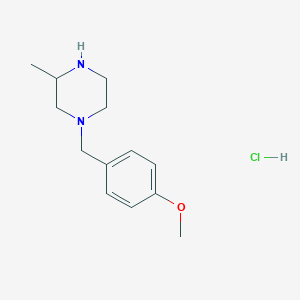
1-(4-Methoxybenzyl)-3-methylpiperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxybenzyl)-3-methylpiperazine hydrochloride is a chemical compound that belongs to the piperazine class Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-3-methylpiperazine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 3-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxybenzyl)-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of 1-(4-Hydroxybenzyl)-3-methylpiperazine.
Reduction: Formation of 1-Benzyl-3-methylpiperazine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a precursor in the manufacturing of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxybenzyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance its binding affinity to certain targets, while the piperazine ring can modulate its overall activity. The exact pathways and molecular targets would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzylpiperazine: Lacks the methoxy group, which may result in different biological activity.
1-(4-Hydroxybenzyl)-3-methylpiperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Methylpiperazine: Lacks the benzyl group, which may affect its overall properties.
Uniqueness
1-(4-Methoxybenzyl)-3-methylpiperazine hydrochloride is unique due to the presence of both the methoxybenzyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may offer distinct advantages in specific applications compared to its analogs.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-11-9-15(8-7-14-11)10-12-3-5-13(16-2)6-4-12;/h3-6,11,14H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHWFHSUQQOZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
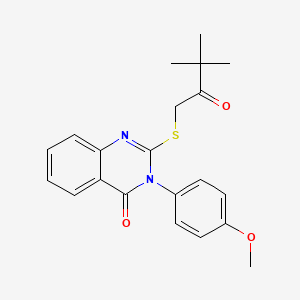
![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2711273.png)
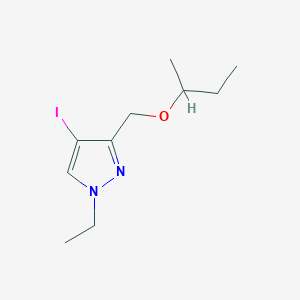
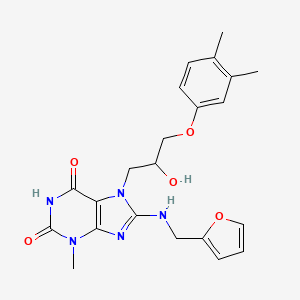
![2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2711278.png)
![3-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2711283.png)

![(E)-ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711285.png)


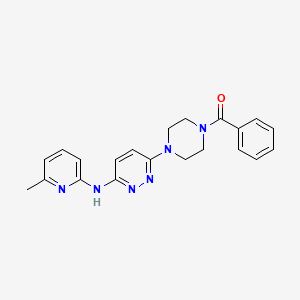
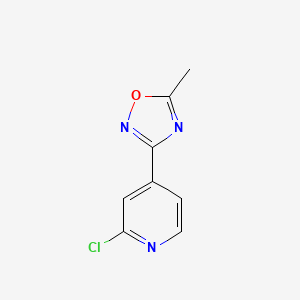
![7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one](/img/structure/B2711292.png)
![4-(3-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2711294.png)
